molecular formula C16H16N2O3 B7480620 N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide

N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide

Numéro de catalogue B7480620
Poids moléculaire: 284.31 g/mol
Clé InChI: KPQCCUDDNRZBLO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzodioxepine derivatives and has been found to possess potent inhibitory activity against glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various cellular processes.

Mécanisme D'action

The mechanism of action of N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide involves the inhibition of N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamideβ. N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamideβ is a serine/threonine kinase that regulates various cellular processes by phosphorylating its target proteins. Inhibition of N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamideβ by N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide leads to the activation of several downstream signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide have been extensively studied in vitro and in vivo. In vitro studies have shown that N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide inhibits N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamideβ activity in a dose-dependent manner. In vivo studies have shown that N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide has potential therapeutic effects in various diseases such as Alzheimer's disease, diabetes, cancer, and bipolar disorder.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide in lab experiments include its potent inhibitory activity against N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamideβ, its potential therapeutic applications in various diseases, and its relatively simple synthesis method. However, there are also some limitations to using N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide in lab experiments. For example, its inhibitory activity against other kinases and enzymes may affect the specificity of the results. Additionally, its potential toxicity and side effects need to be carefully evaluated.

Orientations Futures

There are several future directions for the research on N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide. One potential direction is to further investigate its therapeutic applications in various diseases such as Alzheimer's disease, diabetes, cancer, and bipolar disorder. Another direction is to explore its potential as a tool compound for studying the role of N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamideβ in cellular processes. Additionally, the development of more specific and potent N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamideβ inhibitors based on the structure of N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide may lead to the discovery of novel therapeutic agents for various diseases.

Méthodes De Synthèse

The synthesis of N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide has been described in several research articles. One of the commonly used methods involves the reaction of 3-(pyridin-3-ylmethyl)phenol with 3,4-methylenedioxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride and ammonium acetate to yield the final compound. Other methods involve the use of different starting materials and reaction conditions.

Applications De Recherche Scientifique

N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess inhibitory activity against N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamideβ, a key enzyme involved in several cellular processes such as glucose metabolism, cell cycle regulation, and apoptosis. Dysregulation of N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamideβ has been implicated in the pathogenesis of several diseases including Alzheimer's disease, diabetes, cancer, and bipolar disorder. Therefore, inhibition of N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamideβ by N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide has been proposed as a potential therapeutic strategy for these diseases.

Propriétés

IUPAC Name

N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-16(18-11-12-4-2-7-17-10-12)13-5-1-6-14-15(13)21-9-3-8-20-14/h1-2,4-7,10H,3,8-9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQCCUDDNRZBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2OC1)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.